Cas no 46051-55-2 (3-Amino-1-(4-methylphenyl)propan-1-ol)
3-Amino-1-(4-methylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(4-methylphenyl)propan-1-ol
- 3-Amino-1-(4-methylphenyl)propan-1-ol
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- MDL: MFCD09036343
- Inchi: 1S/C10H15NO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3
- InChI Key: WXBNEQSXRBPHQO-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(C)=CC=1)CCN
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.2
3-Amino-1-(4-methylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A225401-100mg |
3-Amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A225401-500mg |
3-Amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A225401-1g |
3-Amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 1g |
$ 550.00 | 2022-06-08 | ||
| Enamine | EN300-234815-0.05g |
3-amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-234815-0.1g |
3-amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-234815-0.25g |
3-amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-234815-0.5g |
3-amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
| Enamine | EN300-234815-1.0g |
3-amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
| Enamine | EN300-234815-2.5g |
3-amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
| Enamine | EN300-234815-5.0g |
3-amino-1-(4-methylphenyl)propan-1-ol |
46051-55-2 | 95% | 5.0g |
$1614.0 | 2024-06-19 |
3-Amino-1-(4-methylphenyl)propan-1-ol Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-Amino-1-(4-methylphenyl)propan-1-ol
Recent Advances in the Study of 3-Amino-1-(4-methylphenyl)propan-1-ol (CAS: 46051-55-2): A Comprehensive Research Brief
3-Amino-1-(4-methylphenyl)propan-1-ol (CAS: 46051-55-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its amino and hydroxyl functional groups attached to a propanol backbone with a 4-methylphenyl substituent, has been the subject of recent studies due to its potential applications in drug development and biochemical interactions. The compound's unique structure makes it a promising candidate for further exploration in medicinal chemistry and therapeutic agent design.
Recent research has focused on the synthesis and characterization of 3-Amino-1-(4-methylphenyl)propan-1-ol, with particular attention to its stereochemistry and biological activity. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient enantioselective synthesis route for this compound, highlighting its potential as a chiral building block for more complex pharmaceutical agents. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's purity and structural integrity.
In pharmacological investigations, 3-Amino-1-(4-methylphenyl)propan-1-ol has shown interesting interactions with various neurotransmitter systems. Preliminary in vitro studies suggest that this compound may exhibit modulatory effects on dopamine and serotonin receptors, though the exact mechanism of action remains under investigation. These findings were presented at the 2023 International Conference on Chemical Biology, where researchers emphasized the need for further structure-activity relationship studies to optimize its pharmacological profile.
The compound's potential therapeutic applications are being explored in several areas. Recent patent filings (2023-2024) indicate interest in using derivatives of 3-Amino-1-(4-methylphenyl)propan-1-ol as potential treatments for neurological disorders, including depression and Parkinson's disease. These patents describe novel formulations that enhance the compound's bioavailability and blood-brain barrier penetration, addressing some of the challenges identified in early pharmacokinetic studies.
From a safety perspective, recent toxicological evaluations of 3-Amino-1-(4-methylphenyl)propan-1-ol have provided important data for future clinical development. A 2024 study in Toxicology Reports examined the compound's acute and subchronic toxicity profiles in animal models, establishing preliminary safety parameters for human exposure. These findings are particularly valuable as researchers consider moving toward first-in-human trials for potential therapeutic applications.
Looking forward, the research community anticipates several key developments related to 3-Amino-1-(4-methylphenyl)propan-1-ol. Current projects include exploring its use as a scaffold for developing new antimicrobial agents, with preliminary data showing activity against drug-resistant bacterial strains. Additionally, computational chemistry approaches are being employed to predict and optimize the compound's interactions with various biological targets, potentially accelerating the drug discovery process.
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